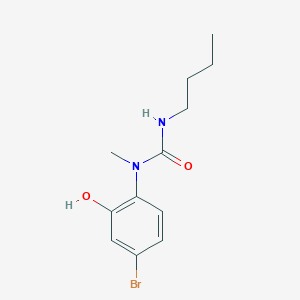
N-(4-Bromo-2-hydroxyphenyl)-N'-butyl-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, along with butyl and methyl groups attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea typically involves the reaction of 4-bromo-2-hydroxyaniline with butyl isocyanate and methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxyacetophenone.
Reduction: Formation of N-(2-hydroxyphenyl)-N’-butyl-N-methylurea.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-hydroxyphenyl)-N’-ethyl-N-methylurea
- N-(4-Bromo-2-hydroxyphenyl)-N’-propyl-N-methylurea
- N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-ethylurea
Uniqueness
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea is unique due to the specific combination of the butyl and methyl groups attached to the urea moiety, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and hydroxyl group on the phenyl ring also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
112936-52-4 |
|---|---|
Molecular Formula |
C12H17BrN2O2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-3-butyl-1-methylurea |
InChI |
InChI=1S/C12H17BrN2O2/c1-3-4-7-14-12(17)15(2)10-6-5-9(13)8-11(10)16/h5-6,8,16H,3-4,7H2,1-2H3,(H,14,17) |
InChI Key |
PCFPGTNZEFMVBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(C)C1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















